5-(Dimethylamino)pentanenitrile hydrobromide

CAS No.: 1051369-00-6

Cat. No.: VC11685981

Molecular Formula: C7H15BrN2

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1051369-00-6 |

|---|---|

| Molecular Formula | C7H15BrN2 |

| Molecular Weight | 207.11 g/mol |

| IUPAC Name | 5-(dimethylamino)pentanenitrile;hydrobromide |

| Standard InChI | InChI=1S/C7H14N2.BrH/c1-9(2)7-5-3-4-6-8;/h3-5,7H2,1-2H3;1H |

| Standard InChI Key | UIKCJXKETJQVCK-UHFFFAOYSA-N |

| SMILES | CN(C)CCCCC#N.Br |

| Canonical SMILES | CN(C)CCCCC#N.Br |

Introduction

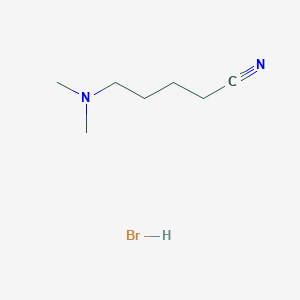

Chemical Structure and Physicochemical Properties

The molecular structure of 5-(dimethylamino)pentanenitrile hydrobromide comprises a five-carbon chain (pentanenitrile) with a dimethylamino group (-N(CH₃)₂) at the fifth position and a hydrobromide counterion. The nitrile group (-C≡N) at the terminal carbon contributes to its polarity, while the dimethylamino group enhances solubility in polar solvents such as water, ethanol, and tetrahydrofuran (THF).

Physicochemical properties include:

-

Appearance: Colorless to yellow liquid.

-

Odor: Pungent, ammonia-like.

-

Solubility: Miscible in polar solvents; hydrobromide salt form improves aqueous solubility compared to the free base.

-

Stability: Stable under ambient conditions but degrades upon exposure to strong acids or oxidizers.

The compound’s infrared (IR) spectrum typically shows stretches for the nitrile group (~2240 cm⁻¹) and amine N-H vibrations (~3300 cm⁻¹). Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the methyl protons of the dimethylamino group (δ ~2.2 ppm) and the methylene protons adjacent to the nitrile (δ ~2.5–3.0 ppm).

Synthesis and Optimization

The synthesis of 5-(dimethylamino)pentanenitrile hydrobromide involves a two-step process:

Step 1: Formation of 5-(Dimethylamino)pentanenitrile

The free base is synthesized via nucleophilic substitution. A primary alkyl halide (e.g., 5-bromopentanenitrile) reacts with dimethylamine in THF/water under heating (60–80°C, 2 hours), yielding 5-(dimethylamino)pentanenitrile with a reported purity of 98% .

Step 2: Salt Formation

The free base is treated with hydrobromic acid (HBr) in a polar solvent, resulting in precipitation of the hydrobromide salt. Crystallization from ethanol or methanol yields the pure product.

Reaction Conditions:

| Parameter | Detail |

|---|---|

| Solvent | Tetrahydrofuran (THF)/water |

| Temperature | 60–80°C |

| Time | 2 hours |

| Yield | 98% |

| Key Reagents | 5-Bromopentanenitrile, dimethylamine, HBr |

This method, adapted from Sassaman et al. (1998), remains the benchmark for laboratory-scale synthesis .

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its nitrile and dimethylamino groups:

Nitrile Hydrolysis

Under acidic or basic conditions, the nitrile group hydrolyzes to a carboxylic acid. For example, refluxing with sulfuric acid yields 5-(dimethylamino)pentanoic acid, a precursor for bioactive molecules.

Alkylation and Acylation

The dimethylamino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. Acylation with acetyl chloride produces amide derivatives, expanding utility in polymer chemistry.

Salt Metathesis

The hydrobromide counterion can be exchanged via reaction with silver nitrate, yielding 5-(dimethylamino)pentanenitrile nitrate, which exhibits altered solubility for specific applications.

Applications in Medicinal Chemistry

Antiviral Agent Development

Preliminary studies suggest that structural analogs of 5-(dimethylamino)pentanenitrile hydrobromide inhibit viral proteases. Modifications to the nitrile group enhance binding affinity to enzymes like HIV-1 protease.

Prodrug Synthesis

The hydrobromide salt’s solubility makes it a candidate for prodrug formulations. Conjugation with anti-inflammatory agents (e.g., ibuprofen) via ester linkages improves bioavailability.

Comparative Analysis with Structural Analogues

The compound’s properties are contextualized against related nitriles:

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4-(Dimethylamino)butyronitrile | C₆H₁₂N₂ | Shorter chain; lower lipophilicity |

| 3-(Dimethylamino)propionitrile | C₅H₁₀N₂ | Reduced steric hindrance |

| 5-(Dimethylamino)pentanenitrile hydrobromide | C₇H₁₄N₂·HBr | Enhanced solubility; broader reactivity |

The pentanenitrile chain in 5-(dimethylamino)pentanenitrile hydrobromide balances lipophilicity and water solubility, making it superior for drug delivery applications.

Future Perspectives

Targeted Drug Design

Optimizing the compound’s structure—e.g., introducing fluorinated groups—could enhance metabolic stability and blood-brain barrier penetration for neurological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume